molecular formula C20H21N3O4S B11334226 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

Cat. No.: B11334226
M. Wt: 399.5 g/mol
InChI Key: MRNKZGSVIMNZTI-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a dimethoxyphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 3,4-dimethoxybenzoic acid can be used to form the 3,4-dimethoxyphenyl-1,2,4-thiadiazole core.

  • Coupling with Propoxybenzamide: : The thiadiazole intermediate is then coupled with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

  • Reduction: : Reduction reactions can target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
  • N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide
  • N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-butoxybenzamide

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the propoxy group may influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H21N3O4S/c1-4-11-27-15-8-6-5-7-14(15)19(24)22-20-21-18(23-28-20)13-9-10-16(25-2)17(12-13)26-3/h5-10,12H,4,11H2,1-3H3,(H,21,22,23,24)

InChI Key

MRNKZGSVIMNZTI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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